![molecular formula C29H35Cl2N3Ru B13822458 [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene, also known as IMes, is a nucleophilic N-heterocyclic carbene (NHC) ligand. This compound is widely used in organometallic chemistry due to its strong electron-donating properties and stability. It is particularly valuable in catalysis and coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene can be synthesized through the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with a base such as potassium tert-butoxide. The reaction typically occurs in an inert atmosphere to prevent the highly reactive carbene from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
化学反応の分析
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Substitution Reactions: Acts as a ligand in cross-coupling reactions.
Oxidation and Reduction Reactions: Participates in redox reactions as a catalyst.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metals such as rhodium, ruthenium, and palladium.
Substitution Reactions: Often use aryl chlorides or aryl triflates and arylboronic acids.
Oxidation and Reduction Reactions: Utilize reagents like hydrogen gas or boronate esters.
Major Products Formed
Coordination Reactions: Metal-carbene complexes.
Substitution Reactions: Coupled organic products.
Oxidation and Reduction Reactions: Reduced or oxidized organic compounds.
科学的研究の応用
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and polymers
作用機序
The mechanism by which 1,3-bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene exerts its effects involves its strong electron-donating properties. As a nucleophilic carbene, it forms stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include metal centers in coordination complexes, and the pathways involved often relate to electron transfer and bond formation .
類似化合物との比較
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another NHC ligand with bulkier substituents.
1,3-Bis(mesityl)imidazolium chloride: A similar compound with different substituents on the imidazole ring
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene is unique due to its balance of steric and electronic properties, making it highly effective in catalysis. Its trimethylphenyl groups provide both stability and reactivity, distinguishing it from other NHC ligands .
特性
分子式 |
C29H35Cl2N3Ru |
|---|---|
分子量 |
597.6 g/mol |
IUPAC名 |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H26N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-12H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q;;;;+2/p-2 |
InChIキー |
TUHBQGUMJPQNAC-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CCCC3=CC=CC=N3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)


![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
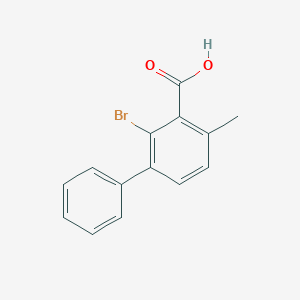
![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
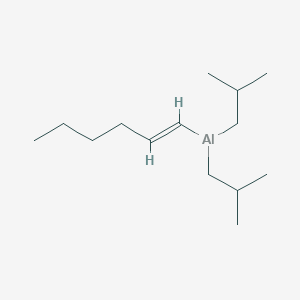
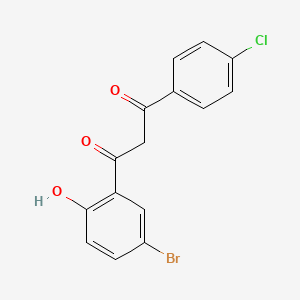
![N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide](/img/structure/B13822421.png)
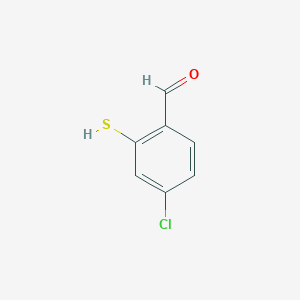

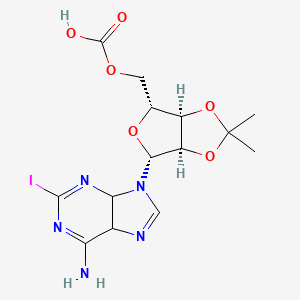
![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
